molecular formula C11H11NO4 B1602910 4-(3-Oxomorpholino)benzoic acid CAS No. 720720-60-5

4-(3-Oxomorpholino)benzoic acid

Cat. No.: B1602910
CAS No.: 720720-60-5
M. Wt: 221.21 g/mol
InChI Key: HUZZDKHRFFOLQU-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of organic compounds that are ubiquitous in nature and widely utilized in various industrial and research sectors. nih.gov These compounds, characterized by a carboxyl group attached to a benzene (B151609) ring, serve as crucial building blocks in the synthesis of a vast array of more complex molecules. orgsyn.org The versatility of the benzoic acid scaffold allows for a wide range of chemical modifications, leading to derivatives with diverse physical, chemical, and biological properties. nih.gov

Within this extensive family, 4-(3-Oxomorpholino)benzoic acid stands out due to the incorporation of a 3-oxomorpholino moiety. This structural feature, a six-membered heterocyclic ring containing both an ether and an amide functional group, imparts a unique combination of polarity, hydrogen bonding capabilities, and conformational rigidity to the molecule. This distinguishes it from simpler benzoic acid derivatives and opens up avenues for its application in specialized areas of research.

Significance as a Foundational Chemical Entity in Specialized Synthesis

The true significance of this compound lies in its role as a versatile starting material for the synthesis of more complex and functionally specialized molecules. Its bifunctional nature, possessing both a carboxylic acid and a reactive oxomorpholino group, allows it to participate in a variety of chemical transformations.

Researchers have utilized this compound as a key intermediate in the preparation of a range of derivatives with potential applications in medicinal chemistry. For instance, it has been incorporated into the synthesis of complex molecules designed to interact with biological targets. pharmaffiliates.com The morpholine (B109124) ring, in particular, is a common feature in many biologically active compounds, and the oxo-functionality provides a handle for further chemical elaboration.

The following table highlights some of the key derivatives synthesized from this compound and their respective areas of investigation:

DerivativeArea of ResearchReference
(S)-2-(((2-oxo-3-(4-(3-Oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamoyl)benzoic acidImpurity in Rivaroxaban (B1684504) synthesis pharmaffiliates.com
4-(2-((4-(3-Oxomorpholino)phenyl)amino)pyrimidin-4-yl)benzoic AcidPotential pharmaceutical intermediate pharmaffiliates.com

Overview of Research Trajectories for the Compound and its Congeners

Current and future research involving this compound and its related compounds, or congeners, is following several promising trajectories. A significant area of focus is the exploration of its derivatives as potential therapeutic agents. The structural motifs present in this compound are of interest in the design of enzyme inhibitors and receptor modulators. For example, morpholine-containing compounds have been investigated for their potential to inhibit nitric oxide production. nih.gov

Furthermore, the benzoic acid moiety provides a convenient attachment point for creating larger, more complex structures. This has led to research into its use in the development of novel materials, where the rigid core and functional groups can be exploited to create polymers or crystalline solids with specific properties. The synthesis of various substituted benzene analogues with morpholine hydrochloride highlights the ongoing efforts to create libraries of related compounds for screening and further development. nih.gov

The study of congeners, where the morpholine or benzoic acid components are systematically modified, is also a key research direction. This approach allows for the fine-tuning of the molecule's properties to optimize its performance for a specific application. For instance, the synthesis of pyrazole (B372694) derivatives of benzoic acid has led to the discovery of potent antibacterial agents. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-oxomorpholin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZDKHRFFOLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630464
Record name 4-(3-Oxomorpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720720-60-5
Record name 4-(3-Oxomorpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(3-Oxomorpholino)benzoic Acid

The creation of this compound is a well-documented process in chemical literature, with multi-step synthesis approaches being the primary method of production.

Multi-Step Synthesis Approaches and Reaction Sequences

The synthesis of this compound typically involves a sequence of reactions, starting from more readily available precursors. While specific reagents and conditions may vary, a general approach involves the reaction of a p-aminobenzoic acid derivative with a suitable morpholinone precursor. One common strategy is the acylation of 4-aminobenzoic acid derivatives.

Another key starting material is 4-(4-Aminophenyl)-3-morpholinone. svaklifesciences.com This intermediate can be synthesized and then subsequently modified to introduce the carboxylic acid functionality on the phenyl ring, leading to the final product. The synthesis often requires careful control of reaction conditions to ensure high yields and purity.

Utilization as a Key Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both a carboxylic acid group and a reactive morpholinone ring, allows for a wide range of chemical transformations. This makes it a crucial building block in the synthesis of more complex molecules. For instance, it serves as a precursor in the preparation of various pharmaceutical ingredients and research chemicals. One notable application is in the synthesis of rivaroxaban (B1684504) impurities and related compounds. svaklifesciences.compharmaffiliates.com

Derivatization Strategies and Analog Synthesis Incorporating the 4-(3-Oxomorpholino)phenyl Moiety

The 4-(3-Oxomorpholino)phenyl scaffold is a common motif in medicinal chemistry and materials science. Consequently, extensive research has been dedicated to the development of diverse derivatization strategies to create a wide array of analogs. pharmaffiliates.comnih.govresearchgate.netvwr.comgoogle.comnih.govpreprints.org

Modifications on the Benzoic Acid Functional Group

The carboxylic acid group of this compound is a prime target for modification. Standard organic transformations can be employed to convert the acid into a variety of other functional groups.

Esterification: The benzoic acid can be readily converted to its corresponding esters by reaction with various alcohols under acidic conditions or using coupling agents. This allows for the introduction of different alkyl or aryl groups, which can modulate the molecule's physical and chemical properties.

Amidation: Reaction with amines leads to the formation of amides. This is a particularly important transformation in medicinal chemistry, as the amide bond is a key feature of many biologically active compounds. For example, the synthesis of (S)-2-(((2-oxo-3-(4-(3-Oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamoyl)benzoic acid highlights this modification. pharmaffiliates.com

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 4-(3-oxomorpholino)benzyl alcohol, which can then be used in further synthetic steps.

A table of representative modifications on the benzoic acid functional group is provided below:

Starting MaterialReagent(s)Product
This compoundAlcohol, Acid catalystThis compound ester
This compoundAmine, Coupling agent4-(3-Oxomorpholino)benzamide derivative
This compoundReducing agent (e.g., LiAlH4)(4-(3-Oxomorpholino)phenyl)methanol

Structural Diversification on the Morpholino Ring System

The morpholino ring system also offers opportunities for structural diversification. While modifications to this ring are generally more complex than those on the benzoic acid, they can lead to significant changes in the molecule's three-dimensional shape and biological activity. These modifications can include the introduction of substituents at various positions on the ring or even ring-opening and subsequent recyclization to form novel heterocyclic systems.

Formation of Complex Conjugates and Linked Structures

The bifunctional nature of this compound makes it an ideal candidate for the construction of complex conjugates and linked structures. nih.govvwr.com The carboxylic acid can be used as a handle to attach the molecule to other chemical entities, such as polymers, biomolecules, or other small molecules. nih.govorgsyn.org This has been demonstrated in the synthesis of compounds like 4-(2-((4-(3-Oxomorpholino)phenyl)amino)pyrimidin-4-yl)benzoic acid. pharmaffiliates.com These complex structures are often designed to have specific properties, such as targeted drug delivery or enhanced biological activity.

Mechanistic Investigations of Synthetic Reactions Involving Benzoic Acid Scaffolds

The synthesis and transformation of benzoic acid derivatives, including this compound, are governed by fundamental reaction mechanisms. Understanding these pathways is crucial for designing efficient synthetic routes and predicting product outcomes.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a primary reaction pathway for the functionalization of the carboxylic acid group in benzoic acid and its derivatives. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. byjus.comlibretexts.org Subsequent elimination of a leaving group reforms the carbonyl double bond, resulting in a substituted product. libretexts.orglibretexts.org

The general mechanism can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack. byjus.commsu.edu In basic conditions, the nucleophile is often deprotonated, increasing its nucleophilicity and promoting the initial attack on the carbonyl carbon. byjus.com The reactivity of the carboxylic acid derivative is influenced by the nature of the leaving group; better leaving groups lead to faster reactions. libretexts.org

A key example relevant to the synthesis of compounds like this compound is the reaction of 4-aminobenzoic acid with an appropriate reagent to form the morpholinone ring. The amino group of 4-aminobenzoic acid can act as a nucleophile, attacking an electrophilic species to initiate the ring-forming process. The synthesis of various derivatives of 4-aminobenzoic acid often involves nucleophilic substitution at the amino or carboxylic acid group. nih.govresearchgate.net

Interactive Data Table: Key Steps in Nucleophilic Acyl Substitution
StepDescriptionCatalyst Role
1Nucleophilic AttackAcid: Protonates carbonyl, increasing electrophilicity. Base: Deprotonates nucleophile, increasing nucleophilicity.
2Formation of Tetrahedral IntermediateThe carbonyl carbon re-hybridizes from sp2 to sp3.
3Elimination of Leaving GroupThe carbonyl double bond is reformed, and the leaving group is expelled. The stability of the leaving group influences the reaction rate.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of benzoic acid and its derivatives can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituent already present on the ring dictates the position of the incoming electrophile.

The carboxylic acid group (-COOH) is an electron-withdrawing group and, consequently, a deactivating and meta-directing group. quora.comdoubtnut.com This is due to the partial positive charge on the carbonyl carbon, which withdraws electron density from the aromatic ring, particularly at the ortho and para positions, through resonance. quora.com This deactivation makes the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. youtube.com Therefore, for a benzoic acid scaffold, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will predominantly yield the meta-substituted product. masterorganicchemistry.com

The morpholino substituent in this compound, while containing an amide nitrogen, is attached to the benzene ring through the nitrogen atom. The lone pair on the nitrogen can be delocalized into the carbonyl group of the morpholinone ring, but its influence on the benzoic acid ring's reactivity in EAS is complex. However, the dominant directing effect for electrophilic substitution on the benzoic acid ring would still be the meta-directing carboxylic acid group.

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent TypeDirecting EffectReactivity EffectExample Groups
ActivatingOrtho, ParaIncreases reactivity-OH, -NH2, -OR, -Alkyl
DeactivatingMetaDecreases reactivity-NO2, -SO3H, -CN, -C=O
DeactivatingOrtho, ParaDecreases reactivity-F, -Cl, -Br, -I

Chelation and Complex Formation Reactions

The carboxylic acid group of benzoic acid derivatives can participate in chelation and complex formation with metal ions. researchgate.net Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. nih.gov Carboxylic acids can coordinate to metal ions through the carbonyl oxygen and, upon deprotonation, the carboxylate oxygen. researchgate.net

The formation of these metal complexes can have significant implications for the reactivity and properties of the organic molecule. The stability of the resulting chelate complex depends on several factors, including the nature of the metal ion, the pH of the solution, and the presence of other coordinating groups on the ligand. nih.gov In the case of this compound, both the carboxylic acid group and potentially the oxygen and nitrogen atoms of the morpholinone ring could be involved in coordinating with a metal ion, leading to the formation of stable chelate structures. The study of such complexes is an active area of research, with applications ranging from catalysis to medicinal chemistry. publisher.agencyijcce.ac.ir

Optimization of Reaction Conditions and Process Chemistry

The efficient synthesis of this compound and related compounds on a larger scale requires careful optimization of reaction conditions and process chemistry. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and purity while minimizing costs and environmental impact.

For instance, in the synthesis of benzoic acid derivatives, the choice of solvent can significantly influence reaction rates and selectivity. scielo.br Similarly, the selection of an appropriate catalyst and its concentration is critical for achieving high conversion and avoiding unwanted side reactions. researchgate.net Process optimization may also involve developing efficient work-up and purification procedures to isolate the desired product in high purity. chemicalbook.com

Interactive Data Table: Parameters for Reaction Optimization
ParameterImportanceCommon Variations
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions.Room temperature, heating (reflux), cooling.
Solvent Influences solubility of reactants, reaction rate, and sometimes the reaction pathway.Polar aprotic (e.g., DMF, DMSO), polar protic (e.g., ethanol, water), nonpolar (e.g., toluene, hexane).
Catalyst Increases reaction rate without being consumed. Choice of catalyst can be crucial for selectivity.Acid catalysts (e.g., H2SO4, p-TsOH), base catalysts (e.g., K2CO3, Et3N), metal catalysts (e.g., Pd, Ag). scielo.brbeilstein-journals.org
Reaction Time The duration required for the reaction to reach completion.Monitored by techniques like TLC or HPLC to determine the optimal time. scielo.br
Concentration Can affect reaction rate and the equilibrium position.Varies depending on the specific reaction and solubility of reactants.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of 4-(3-Oxomorpholino)benzoic acid, providing insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the oxomorpholino group are expected. The aromatic protons would likely appear as doublets in the downfield region (typically δ 7.5-8.5 ppm) due to their deshielding by the electron-withdrawing carboxylic acid and morpholine (B109124) nitrogen. The protons on the morpholine ring would exhibit characteristic multiplets in the upfield region (typically δ 3.5-4.5 ppm). The acidic proton of the carboxyl group would present as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the amide carbonyl carbon in the oxomorpholino ring (around 160-170 ppm), and the aromatic carbons (around 110-150 ppm). The aliphatic carbons of the morpholine ring would resonate in the upfield region (around 40-70 ppm).

Illustrative NMR Data for this compound

Atom Type ¹H-NMR Chemical Shift (δ, ppm) (Predicted) ¹³C-NMR Chemical Shift (δ, ppm) (Predicted)
Carboxylic Acid (-COOH)10.0 - 13.0 (s, 1H)167.0 - 172.0
Aromatic C-H (ortho to -COOH)8.0 - 8.2 (d, 2H)130.0 - 132.0
Aromatic C-H (ortho to morpholino)7.4 - 7.6 (d, 2H)118.0 - 120.0
Aromatic C (ipso to -COOH)-128.0 - 130.0
Aromatic C (ipso to morpholino)-145.0 - 148.0
Amide Carbonyl (-C=O)-165.0 - 168.0
Morpholine -CH₂-N-3.8 - 4.0 (t, 2H)48.0 - 52.0
Morpholine -CH₂-C=O4.2 - 4.4 (s, 2H)65.0 - 68.0
Morpholine -CH₂-O-3.6 - 3.8 (t, 2H)66.0 - 69.0

Note: This table represents predicted chemical shift ranges based on the structure of this compound and is for illustrative purposes.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. aksci.com The spectrum would be characterized by several key absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. Additionally, the amide C=O stretch from the oxomorpholino ring is expected to be observed around 1650-1680 cm⁻¹. The C-N stretching of the morpholine ring and C-O stretching would appear in the fingerprint region between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Illustrative FT-IR Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-OH)O-H Stretch2500 - 3300Broad, Strong
Carboxylic Acid (C=O)C=O Stretch1700 - 1725Strong
Amide (C=O)C=O Stretch1650 - 1680Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Amine/EtherC-N/C-O Stretch1000 - 1300Medium

Note: This table is illustrative and shows typical wavenumber ranges for the indicated functional groups.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₁NO₄), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed. For instance, the predicted monoisotopic mass of a related compound, 3-bromo-5-(3-oxomorpholin-4-yl)benzoic acid, has been reported, indicating the utility of this technique for structural confirmation. Fragmentation patterns observed in the MS/MS spectrum can further elucidate the structure by showing the loss of characteristic fragments, such as the carboxyl group or parts of the morpholine ring.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound dissolved in a solvent. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzoic acid moiety is expected to show strong absorbance. For instance, benzoic acid itself has a maximum absorption wavelength (λmax) around 225-230 nm, with a shoulder at approximately 270-280 nm, depending on the solvent. The presence of the oxomorpholino substituent may cause a slight shift in these absorption maxima. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (frequently with an acid modifier like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The compound is detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the compound has strong absorbance, as determined by UV-Vis spectrophotometry (e.g., around 230 nm or 254 nm). The retention time of the main peak is a characteristic of the compound under specific chromatographic conditions, while the area of the peak is proportional to its concentration, allowing for accurate quantification. The presence of other peaks in the chromatogram indicates impurities, and their peak areas can be used to determine the purity of the sample.

Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient elution (e.g., 30-70% B over 15 min)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Note: This table provides typical starting conditions for an HPLC method for a benzoic acid derivative and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for separating and analyzing compounds that can be vaporized without decomposition. However, due to the high polarity and low volatility of this compound, stemming from its carboxylic acid group and the polar morpholinone ring, direct GC analysis is challenging. Such polar compounds tend to exhibit poor peak shapes and may bind to active sites within the GC system. researchgate.net To overcome these issues, derivatization is an essential prerequisite for successful GC analysis. colostate.edugcms.cz

A potential two-step derivatization strategy can be employed. The first step would target the secondary amine within the morpholine structure (once the lactam is opened or if impurities with a free amine are present) or the lactam nitrogen itself, for instance, through nitrosation using a reagent like sodium nitrite (B80452) under acidic conditions to form a more stable N-nitroso derivative. nih.govresearchgate.net The second, more critical step involves the esterification of the carboxylic acid group to reduce its polarity and increase volatility. Reagents such as diazomethane (B1218177) or alcohols (e.g., methanol or butanol) in the presence of an acid catalyst, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used for this purpose. researchgate.netcolostate.edunih.gov

Once derivatized, the resulting compound can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the derivatized analyte from any remaining reagents or byproducts. The mass spectrometer then serves as a powerful detector, providing mass-to-charge ratio data that allows for the confirmation of the derivative's molecular weight and fragmentation pattern, thus verifying the original compound's identity.

Below are typical parameters that could be employed for a GC-MS analysis of a derivatized this compound.

ParameterValue/Description
GC Column Typically a non-polar or medium-polarity capillary column, such as a TM-1701 (30 m x 0.32 mm, 0.5 µm film thickness) or similar. nih.gov
Injector Temperature 250 - 280 °C
Oven Program Initial temp. ~70°C, hold for 1-2 min, ramp at 10-20°C/min to ~280-300°C, hold for 5-10 min.
Carrier Gas Helium or Hydrogen, constant flow mode (~1.0-1.5 mL/min).
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI), 70 eV
MS Scan Range 40-500 amu
Derivatization Agent For COOH group: Trimethylsilyl (TMS) or methyl ester derivatization. researchgate.netnih.gov

Capillary Electrophoresis and Electrokinetic Flow Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged species, making it an excellent method for analyzing this compound in its anionic form. The technique's high efficiency, short analysis times, and minimal sample consumption are significant advantages. nih.gov

The most common mode for this analysis would be Capillary Zone Electrophoresis (CZE). In CZE, ions are separated within a narrow-bore fused-silica capillary based on their electrophoretic mobility in an applied electric field. The mobility is dependent on the analyte's charge-to-size ratio. For this compound, the carboxyl group (-COOH) is deprotonated at appropriate pH values to form a carboxylate anion (-COO⁻), allowing it to migrate toward the anode.

Optimization of separation is critical and involves adjusting several parameters. The pH of the background electrolyte (BGE) is paramount, as it determines the degree of ionization of the carboxylic acid and influences the electroosmotic flow (EOF). nih.govosti.gov The concentration of the BGE, the applied voltage, and the capillary temperature are also fine-tuned to achieve optimal resolution and peak shape. nih.govresearchgate.net Detection is typically performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore.

ParameterValue/Description
Capillary Bare fused-silica capillary (e.g., 50-75 µm i.d., 50-70 cm total length).
Background Electrolyte Phosphate or borate (B1201080) buffer. nih.govjapsonline.com
Buffer pH Optimized in the range of 6-9 to ensure deprotonation of the carboxylic acid.
Applied Voltage 15 - 30 kV. japsonline.com
Temperature 25 - 35 °C.
Injection Hydrodynamic (pressure) or electrokinetic injection.
Detection UV absorbance at a wavelength corresponding to the analyte's maximum absorbance (e.g., ~214 or 254 nm). japsonline.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. For a newly synthesized compound like this compound, this analysis provides a crucial check of its stoichiometric purity by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula. nih.gov

The molecular formula for this compound is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol . nist.gov The analysis is performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors.

The close correlation between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen provides strong evidence that the correct compound has been synthesized with a high degree of purity.

Table of Theoretical Elemental Composition for C₁₁H₁₁NO₄

Element Symbol Atomic Weight ( g/mol ) Atoms in Molecule Total Weight ( g/mol ) Mass Percentage (%)
Carbon C 12.011 11 132.121 59.73%
Hydrogen H 1.008 11 11.088 5.01%
Nitrogen N 14.007 1 14.007 6.33%
Oxygen O 15.999 4 63.996 28.93%

| Total | | | | 221.212 | 100.00% |

Advanced X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials. These methods provide precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

For this compound, two primary XRD techniques are applicable:

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for molecular structure elucidation. It requires growing a high-quality single crystal of the compound (typically 0.1-0.3 mm in size). The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. From this pattern, the electron density map of the molecule can be calculated, leading to the precise determination of the three-dimensional atomic arrangement. ubc.canih.gov The data obtained can reveal the conformation of the morpholinone ring, the planarity of the benzoic acid moiety, and the hydrogen-bonding motifs, which often involve the carboxylic acid forming characteristic dimers in the crystal lattice. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline (powder) sample and is valuable for phase identification, purity assessment, and analysis of polymorphism. The sample is exposed to an X-ray beam, and the diffraction angles are recorded. The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. While it does not provide the detailed atomic coordinates of an unknown structure, it is essential for confirming that the bulk synthesized material consists of a single crystalline phase and for comparing different batches.

A successful single-crystal XRD analysis would provide the following key crystallographic data.

ParameterDescription
Crystal System The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). mdpi.com
Space Group The specific symmetry group of the crystal structure (e.g., P2₁/c). mdpi.com
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com
Z Value The number of molecules in the unit cell.
Bond Lengths & Angles Precise measurements of all intramolecular distances and angles.
Hydrogen Bond Geometry Information on donor-acceptor distances and angles for intermolecular interactions.
Final R-factor An indicator of the quality of the structural model fit to the experimental data.

Biological Activity and Mechanistic Research of Derivatives Incorporating the 4 3 Oxomorpholino Phenyl Moiety

In Vitro Biological Evaluations

Derivatives containing the 4-(3-oxomorpholino)phenyl moiety have been investigated for a wide range of biological activities. These in vitro studies are crucial for identifying the therapeutic potential and spectrum of action of these compounds.

Antimicrobial Activity Spectrum and Potency

While direct studies on the antimicrobial properties of 4-(3-oxomorpholino)benzoic acid derivatives are limited, research on structurally related benzoic acid and morpholine-containing compounds provides insights into their potential antimicrobial effects. For instance, various benzoic acid derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.

One area of interest is the modification of known antimicrobial agents to include the 4-(3-oxomorpholino)phenyl group. For example, derivatives of 4-aminobenzoic acid (PABA), a precursor in the folate synthesis pathway of many bacteria, have been synthesized and evaluated for their antimicrobial effects. Schiff bases derived from PABA and various aldehydes have shown antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM. mdpi.comresearchgate.net These compounds have also exhibited potent and broad-spectrum antifungal properties. mdpi.comresearchgate.net

Furthermore, studies on quinazolinone-based benzoic acid derivatives have revealed potent and selective inhibitory activity against Staphylococcus aureus, with MICs in the range of 0.25-0.5 µg/mL. nih.gov Similarly, pyrazole (B372694) derivatives incorporating a benzoic acid moiety have been identified as potent agents against Gram-positive bacteria, including staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. nih.gov The mechanism of action for these pyrazole derivatives is believed to involve the permeabilization of the bacterial cell membrane. google.com

The following table summarizes the antimicrobial activity of various benzoic acid derivatives, which can serve as a reference for the potential activity of this compound derivatives.

Compound TypeTest OrganismActivity (MIC)Reference
4-Aminobenzoic acid Schiff basesStaphylococcus aureus (MRSA)from 15.62 µM mdpi.comresearchgate.net
4-Oxoquinazolin-3(4H)-yl)benzoic acid derivativesStaphylococcus aureus0.25-0.5 µg/mL nih.gov
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivativesStaphylococcus aureusas low as 0.78 µg/mL nih.gov
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivativesEnterococcus faecalisas low as 0.78 µg/mL nih.gov

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

The cytotoxic potential of compounds containing the 4-(3-oxomorpholino)phenyl moiety against various cancer cell lines has been a subject of investigation. While direct data on this compound is scarce, studies on related benzoic acid derivatives have shown promising results.

For example, Schiff bases derived from 4-aminobenzoic acid have demonstrated notable cytotoxicity against the HepG2 cancer cell line, with IC50 values as low as 15.0 µM. mdpi.comresearchgate.net This suggests that the incorporation of the 4-(3-oxomorpholino)phenyl moiety into a benzoic acid scaffold could yield compounds with significant antiproliferative activity.

The table below presents the cytotoxic effects of related benzoic acid derivatives on different cancer cell lines.

Compound TypeCancer Cell LineActivity (IC50)Reference
4-Aminobenzoic acid Schiff basesHepG2≥ 15.0 µM mdpi.comresearchgate.net
4-Phenoxy-phenyl isoxazolesA549 (Lung)0.22 µM nih.gov
4-Phenoxy-phenyl isoxazolesHepG2 (Liver)0.26 µM nih.gov
4-Phenoxy-phenyl isoxazolesMDA-MB-231 (Breast)0.21 µM nih.gov

Enzyme Inhibition Assays (e.g., Soluble Epoxide Hydrolase Inhibition)

Another important enzyme target is Factor Xa, a critical component of the coagulation cascade. The well-known anticoagulant drug, Rivaroxaban (B1684504), contains a 4-(3-oxomorpholino)phenyl group and functions as a direct inhibitor of Factor Xa. nih.govdrugbank.com Its high selectivity and potency are attributed in part to the presence of this moiety. nih.gov

Furthermore, derivatives of 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis and implicated in cancer. nih.gov Some of these compounds exhibit IC50 values in the nanomolar range. nih.gov

The following table summarizes the enzyme inhibitory activity of compounds containing the 4-(3-oxomorpholino)phenyl or related phenyl moieties.

Compound ClassEnzyme TargetActivity (IC50/Ki)Reference
RivaroxabanFactor XaKi of 0.4 nmol/l nih.gov
4-Phenoxy-phenyl isoxazolesAcetyl-CoA carboxylase (ACC)99.8 nM nih.gov
Phenylxanthine derivativesPhosphodiesterase 4 (PDE 4)Potent and selective inhibition nih.gov

Other Targeted Biological Activities (e.g., Antithrombotic, Anti-Alzheimer's, Antioxidant, Anti-inflammatory)

The 4-(3-oxomorpholino)phenyl moiety is a versatile pharmacophore found in compounds with a wide array of biological activities. A prominent example is its role in antithrombotic agents. Rivaroxaban, which contains this moiety, is a potent oral anticoagulant that directly inhibits Factor Xa, a key enzyme in the blood coagulation cascade. nih.govdrugbank.com This inhibition prevents the formation of thrombin and subsequently reduces the risk of thrombosis. nih.gov The antithrombotic effects of Rivaroxaban have been extensively demonstrated in preclinical and clinical studies. nih.govresearchgate.net

In addition to antithrombotic effects, derivatives containing the 4-(3-oxomorpholino)phenyl group have been investigated for their anti-inflammatory properties. This is often linked to the inhibition of enzymes like soluble epoxide hydrolase (sEH). While direct evidence for this compound is limited, related benzoic acid derivatives have shown anti-inflammatory activity. nih.govnih.gov For example, certain benzoic acid derivatives isolated from marine fungi have demonstrated anti-inflammatory and analgesic properties. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which derivatives incorporating the 4-(3-oxomorpholino)phenyl moiety exert their biological effects is crucial for the development of targeted therapies. This involves the identification and validation of their biological targets.

Identification and Validation of Biological Targets

The identification of biological targets for compounds containing the 4-(3-oxomorpholino)phenyl moiety has been achieved through a combination of in silico modeling, biochemical assays, and clinical studies.

A prime example is the identification of Factor Xa as the target for the antithrombotic agent Rivaroxaban. nih.govdrugbank.com The design of Rivaroxaban was based on the rationale that inhibiting Factor Xa, a key enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, would be an effective anticoagulant strategy. nih.gov The high affinity and selectivity of Rivaroxaban for Factor Xa have been confirmed through extensive preclinical studies, which showed a more than 10,000-fold higher inhibitory effect on Factor Xa compared to other related serine proteases. nih.gov

For other biological activities, such as antimicrobial and cytotoxic effects, the precise molecular targets of derivatives of this compound are still under investigation. However, based on studies of related compounds, potential mechanisms can be inferred. For instance, the antibacterial action of some benzoic acid derivatives is thought to involve the disruption of the bacterial cell membrane. google.com In the context of anticancer activity, inhibition of enzymes like acetyl-CoA carboxylase (ACC) by 4-phenoxy-phenyl isoxazoles suggests a potential mechanism for antiproliferative effects. nih.gov

The validation of these targets often involves a multi-faceted approach, including demonstrating a dose-dependent effect in in vitro assays, observing corresponding cellular effects, and, where possible, confirming the interaction through structural biology techniques like X-ray crystallography.

Modulatory Effects on Cellular Pathways and Signaling Cascades

Derivatives featuring the 4-(3-oxomorpholino)phenyl moiety have been shown to exert significant modulatory effects on critical cellular signaling pathways. A prime example is the direct Factor Xa (FXa) inhibitor, Rivaroxaban, which contains this core structure. Beyond its well-known role in the coagulation cascade, FXa can trigger non-hemostatic cellular responses through protease-activated receptors (PARs), particularly PAR-2. nih.gov

Research has demonstrated that Rivaroxaban can attenuate adverse cardiac remodeling following myocardial infarction by regulating these pathways. nih.govnih.gov In experimental models, Rivaroxaban was found to inhibit the activation of the PAR-2 signaling pathway. nih.gov This inhibition, in turn, suppressed the downstream upregulation of transforming growth factor-β1 (TGF-β1) and the phosphorylation of its effectors, Smad2/3. nih.gov These findings indicate that the cardioprotective effects of compounds like Rivaroxaban are mediated, at least in part, through the inhibition of the PAR-2 and TGF-β1 signaling cascades, which are crucial in processes like cardiac fibrosis. nih.govnih.gov

In Silico Predictions of Mechanism of Action

The mechanism of action for derivatives of this compound has been extensively clarified through computational and in vitro studies. For the anticoagulant Rivaroxaban, its primary mechanism is the direct, selective, and reversible inhibition of coagulation Factor Xa (FXa). wikipedia.orgcapes.gov.br

In silico modeling and molecular docking studies have elucidated the binding mode. The oxazolidinone derivative binds directly to the active site of FXa, specifically interacting with the S1 and S4 pockets, without the need for cofactors like antithrombin. capes.gov.brresearchgate.net This competitive inhibition is highly selective, with a more than 10,000-fold greater affinity for FXa over other related serine proteases. capes.gov.br By blocking FXa, these derivatives effectively interrupt both the intrinsic and extrinsic pathways of the coagulation cascade. wikipedia.org This prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of thrombi. wikipedia.orgdrugbank.com The inhibition extends to both free FXa and FXa that is bound within the prothrombinase complex. capes.gov.brnih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives incorporating the 4-(3-oxomorpholino)phenyl moiety, SAR has guided the optimization of lead compounds.

Pharmacophore modeling, a key computational tool, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. wikipedia.org A pharmacophore model for an FXa inhibitor based on the Rivaroxaban scaffold would include key features such as a hydrogen bond acceptor, a hydrogen bond donor, and aromatic regions, all positioned for optimal interaction with the FXa active site. youtube.com Such models are instrumental in virtual screening campaigns to identify new molecules with the desired biological effect. wikipedia.org

Influence of Substituent Nature and Position on Efficacy

The nature and position of substituents on the core scaffold are determinant factors for the efficacy of these derivatives. In the case of Rivaroxaban, the development from initial hits to a potent drug involved significant chemical modification.

This principle is observed in other chemical series as well. For instance, in studies of benzoxazole (B165842) derivatives, the presence of a morpholine (B109124) substituent at the 4-position of a phenyl ring was shown to confer superior antiproliferative activity compared to other heterocyclic groups like pyrrolidine (B122466) or piperidine. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry plays a fundamental role in the biological activity of drugs, as enantiomers can have vastly different pharmacological and toxicological profiles. This is particularly true for derivatives built on the 4-(3-oxomorpholino)phenyl scaffold, such as Rivaroxaban.

Rivaroxaban is a single (S)-enantiomer. nih.gov The full chemical name, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, explicitly defines this stereochemistry. nih.gov This specific spatial arrangement of the aminomethyl group on the oxazolidinone ring is critical for its precise and high-affinity binding to the active site of Factor Xa. The alternative (R)-enantiomer would not fit as effectively into the binding pocket, resulting in a significant loss of inhibitory potency. The synthesis of such compounds often requires stereospecific methods to ensure the production of the desired, biologically active isomer. youtube.com This highlights that for this class of compounds, control of stereochemistry is not merely a matter of purity but a core requirement for therapeutic efficacy.

Preclinical Research Findings on Lead Derivatives

Lead derivatives incorporating the 4-(3-oxomorpholino)phenyl moiety, most notably Rivaroxaban, have undergone extensive preclinical evaluation. These studies established a robust profile of potent anticoagulant effects and predictable pharmacokinetics, paving the way for clinical development. nih.gov

Preclinical assessments demonstrated that Rivaroxaban is a potent and selective inhibitor of FXa, with an inhibition constant (Ki) of 0.4 nM. nih.gov It effectively inhibits prothrombinase activity with a half-maximal inhibitory concentration (IC50) of 2.1 nM. nih.gov Animal studies in rats and dogs showed rapid absorption and moderate to high oral bioavailability. nih.govscienceopen.com The pharmacokinetic properties were found to be predictable, with dose-proportional plasma concentrations and relatively low variability between individual animals. nih.gov These encouraging preclinical findings were foundational for advancing these derivatives into human trials. nih.govresearchgate.net

Efficacy Studies in Relevant In Vivo Models

The therapeutic potential of lead derivatives has been confirmed in various relevant in vivo models of disease. Preclinical efficacy studies for Rivaroxaban have demonstrated potent antithrombotic effects in both venous and arterial thrombosis models in animals. nih.gov

In a rat model of venous stasis, intravenously administered Rivaroxaban reduced thrombus formation in a dose-dependent manner. nih.gov Similar dose-dependent antithrombotic activity was observed after oral administration in both rat and rabbit arteriovenous shunt models, which are indicative of efficacy in both arterial and venous thrombosis. nih.gov Furthermore, in a rabbit model, Rivaroxaban not only prevented the formation of new clots but also inhibited the growth of pre-existing thrombi. ahajournals.org

The table below summarizes key efficacy data from preclinical in vivo thrombosis models for Rivaroxaban.

Animal ModelRoute of AdministrationEfficacy EndpointEffective Dose (ED50)Source
Rat Venous Stasis ModelIntravenousThrombus Formation Reduction0.1 mg/kg nih.gov
Rat Arteriovenous Shunt ModelOralThrombus Formation Reduction5.0 mg/kg nih.gov
Rabbit Arteriovenous Shunt ModelOralThrombus Formation Reduction0.6 mg/kg nih.gov
Rabbit Thrombosis ModelOralInhibition of Thrombus Growth1.3 mg/kg ahajournals.org

General Safety and Toxicology Assessments (e.g., In Vitro and In Vivo)

Preclinical safety and toxicology studies, primarily conducted on the anticoagulant drug Rivaroxaban, offer valuable insights into the potential effects of derivatives containing the 4-(3-oxomorpholino)phenyl moiety. These assessments have explored cytotoxicity, genotoxicity, and potential for mitochondrial toxicity.

In vitro studies have been conducted to evaluate the toxic effects of Rivaroxaban and its degradation products. One such study assessed the acute toxicity of Rivaroxaban samples that were degraded under various stress conditions (acidic, alkaline, and UVC radiation) on human hepatoblastoma HepG2 cells. nih.govresearchgate.net The investigation found a direct correlation between the quantity of alkaline degradation products and an increase in cytotoxic potential. nih.govresearchgate.net These findings underscore the importance of stability for pharmaceutical samples containing such derivatives. nih.gov Due to a structural similarity to the antibiotic linezolid, which shares an oxazolidinone-derived core, Rivaroxaban was also evaluated for mitochondrial toxicity. In vitro studies determined this risk to be low. wikipedia.org

A specific derivative, Rivaroxaban Related Compound G, which incorporates the 4-(3-oxomorpholino)phenyl moiety, has been assessed for its environmental impact. It is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2). sigmaaldrich.com However, a Material Safety Data Sheet for this compound notes that its chemical, physical, and toxicological properties have not been exhaustively investigated and that it is a pharmaceutical-related compound of unknown potency. cleanchemlab.com

The table below summarizes key findings from in vitro toxicology assessments.

Compound/DerivativeTest SystemAssays PerformedKey FindingsReference
Rivaroxaban Degradation ProductsHuman Hepatoblastoma HepG2 CellsMTT reduction, neutral red uptake, mitochondrial membrane potential, DNA diffusion (comet assay)Increased amount of alkaline degradation products correlated with higher cytotoxic and genotoxic potential. nih.govresearchgate.net
RivaroxabanN/A (in vitro studies)Mitochondrial toxicity assessmentLow risk of mitochondrial toxicity was found. wikipedia.org
Rivaroxaban Related Compound GEnvironmental Hazard ClassificationN/AClassified as toxic to aquatic life with long-lasting effects (Hazard code: H411). sigmaaldrich.com

Pharmacokinetic and Metabolic Profiling (e.g., Metabolite Identification, ADME aspects)

The pharmacokinetics and metabolism of the 4-(3-oxomorpholino)phenyl moiety have been extensively characterized through studies on Rivaroxaban in rats, dogs, and humans. These studies reveal a predictable profile for absorption, distribution, metabolism, and excretion (ADME).

Absorption: Rivaroxaban is absorbed rapidly, with peak plasma concentrations achieved 2 to 4 hours after administration. nih.govresearchgate.net The oral bioavailability is high, estimated at 80-100% for a 10 mg dose. nih.govnih.gov

Distribution: In humans, plasma protein binding of Rivaroxaban is high (approximately 92-95%), with serum albumin being the primary binding component. nih.gov It has a volume of distribution at a steady state of about 50 liters, indicating a moderate affinity for peripheral tissues. nih.gov Studies in rats showed that Rivaroxaban and its metabolites can cross the placental barrier to a moderate extent. nih.gov

Metabolism: The metabolic degradation of Rivaroxaban is a key pathway for its elimination, accounting for approximately two-thirds of the administered dose. nih.gov The metabolism occurs through both cytochrome P450 (CYP)-dependent and CYP-independent mechanisms. nih.govnih.gov

A primary metabolic pathway is the oxidative degradation of the morpholinone moiety, which is primarily mediated by CYP3A4, CYP3A5, and CYP2J2 enzymes. nih.govresearchgate.netnih.gov This leads to the formation of several hydroxylated metabolites (M-2, M-3, M-8). nih.gov Further oxidation of these metabolites results in a ring-opened product (M-1), which is a principal metabolite found in hepatocyte incubations. nih.gov Other minor pathways include the hydrolysis of amide bonds. researchgate.netnih.gov Importantly, unchanged Rivaroxaban is the predominant compound in human plasma, and none of the circulating metabolites are considered major or pharmacologically active. nih.govresearchgate.netfrontiersin.org

Excretion: Elimination of Rivaroxaban occurs through a dual pathway. Approximately one-third of the dose is excreted as unchanged drug in the urine via active renal secretion. nih.govdrugbank.com The remaining two-thirds are eliminated as metabolites, which are cleared from the body through both renal and fecal/biliary routes. researchgate.netdrugbank.com The terminal half-life is between 5 and 9 hours in younger adults and 11 to 13 hours in the elderly. nih.govdrugbank.com

The table below provides a summary of the pharmacokinetic properties of derivatives containing the 4-(3-oxomorpholino)phenyl moiety, based on data from Rivaroxaban studies.

ADME ParameterFindingSpeciesReference
Absorption
Bioavailability80-100% (10 mg dose)Humans nih.govnih.gov
Time to Peak Plasma Concentration (Tmax)2-4 hoursHumans nih.govresearchgate.net
Distribution
Plasma Protein Binding92-95%Humans (in vitro) nih.gov
Volume of Distribution (Vss)~50 LHumans nih.gov
Metabolism
Major Metabolic PathwayOxidative degradation of the morpholinone moiety and amide hydrolysisHumans, Rats, Dogs researchgate.netnih.gov
Key EnzymesCYP3A4/5, CYP2J2Humans nih.govnih.gov
Active MetabolitesNo major or active circulating metabolites detectedHumans nih.govresearchgate.net
Excretion
Route of Elimination~1/3 unchanged in urine; ~2/3 as metabolites (fecal and renal)Humans nih.govresearchgate.netdrugbank.com
Elimination Half-Life5-9 hours (young adults); 11-13 hours (elderly)Humans nih.govdrugbank.com

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues for Optimized Biological Profiles

The core structure of 4-(3-Oxomorpholino)benzoic acid provides a versatile scaffold for the design and synthesis of next-generation analogues with enhanced biological activities. The synthesis of derivatives of benzoic acid is an active area of research, with various strategies being employed to create novel compounds. researchgate.netresearchgate.net For instance, the reduction of Schiff bases derived from aminobenzoic acids has been shown to produce corresponding benzoic acid derivatives in good yields. researchgate.net Another approach involves the cyclocondensation of aminobenzoic acids with agents like chloroacetyl chloride to create more complex heterocyclic structures. researchgate.net

Researchers are also exploring the impact of substituting different functional groups onto the benzoic acid ring to modulate the compound's properties. nih.govrsc.org For example, the introduction of hydrophobic substituents at the 4- and 5-positions of o-(octanesulfonamido)benzoic acids has been shown to improve their inhibitory activity against certain enzymes. nih.govrsc.org These synthetic strategies can be applied to this compound to generate a library of new analogues for biological screening.

Application of Advanced Computational Methodologies in Compound Design and Screening

Advanced computational methods are playing an increasingly crucial role in the design and screening of novel compounds. ajchem-b.comresearchgate.netajchem-b.com Density Functional Theory (DFT) and other quantum chemical methods are being used to investigate the structural, electronic, and spectroscopic properties of benzoic acid derivatives. ajchem-b.comresearchgate.netajchem-b.comnih.gov These computational studies provide valuable insights into the molecule's geometry, reactivity, and potential interaction with biological targets.

Molecular docking simulations are another powerful tool for predicting the binding affinity and mode of interaction of a compound with a specific protein target. ajchem-b.comajchem-b.com This in silico screening can help to prioritize which newly designed analogues of this compound are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process. nih.gov For instance, computational screening of large chemical libraries has successfully identified novel inhibitors of key signaling pathways. nih.gov

Exploration of Novel Therapeutic Indications and Disease Areas

While the specific therapeutic applications of this compound are still under investigation, research into related benzoic acid derivatives has revealed a wide range of potential therapeutic uses. Benzoic acid and its derivatives have been explored for their antimicrobial, anti-inflammatory, and other biological activities. nih.govresearchgate.net For example, some benzoic acid derivatives have shown promise as antibacterial agents, particularly against multidrug-resistant strains of bacteria like Staphylococcus aureus. nih.gov

Furthermore, derivatives of benzoic acid are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. semanticscholar.orgnih.gov The phenyl phenylcarbamate moiety, which can be incorporated into benzoic acid structures, is a key feature of several experimental drugs for Alzheimer's disease. semanticscholar.orgnih.gov Additionally, some benzoic acid derivatives have been studied for their role in managing conditions like glaucoma-related neurodegeneration. nih.gov Given the structural similarities, it is plausible that this compound or its analogues could be explored for similar therapeutic indications.

Development of Targeted Delivery Systems for Enhanced Therapeutic Index

The development of targeted drug delivery systems is a critical aspect of modern therapeutics, aiming to increase the efficacy of a drug while minimizing off-target effects. For compounds like this compound, which may have broad biological activities, targeted delivery could be essential for achieving a favorable therapeutic index.

One approach involves the use of biocompatible and biodegradable materials, such as chitosan-g-poly(N-isopropylacrylamide) thermogels, to create injectable drug delivery systems. nih.gov These systems can be designed for sustained release of the drug at the target site, which is particularly important for chronic conditions. nih.gov The benzoic acid moiety itself can be modified to enhance the drug's properties within these delivery systems. nih.gov Another strategy is the development of drug conjugates, where the active compound is linked to a targeting moiety, such as a peptide or antibody, to direct it to specific cells or tissues. nih.gov

Integration of High-Throughput Screening and Omics Data for Deeper Mechanistic Understanding

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov In the context of this compound, HTS can be used to screen libraries of its analogues against a wide range of biological targets to identify potential therapeutic applications. nih.gov

The integration of HTS data with "omics" data (genomics, proteomics, metabolomics) can provide a deeper understanding of the compound's mechanism of action. By analyzing the changes in gene expression, protein levels, or metabolite profiles in cells treated with the compound, researchers can identify the specific cellular pathways that are being affected. This integrated approach can help to elucidate the molecular basis of the compound's biological activity and guide further drug development efforts.

Collaborative Research Initiatives and Open Innovation Paradigms in Drug Discovery

The complexity and cost of drug discovery have led to a growing emphasis on collaborative research initiatives and open innovation models. These approaches involve the sharing of data, resources, and expertise between academic institutions, pharmaceutical companies, and non-profit organizations.

For a compound like this compound, which is in the early stages of investigation, a collaborative approach could be highly beneficial. Open innovation platforms can facilitate the sharing of information about its synthesis, biological activity, and potential applications, thereby accelerating the pace of research. By fostering collaboration, the scientific community can more effectively explore the full potential of this and other novel chemical entities.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Oxomorpholino)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of benzoic acid derivatives like this compound typically involves multi-step organic reactions. Key steps include:
  • Esterification/Coupling : Use of coupling agents (e.g., DCC/DMAP) to attach morpholino-3-one groups to the benzoic acid core.
  • Oxidation/Reduction : For functional group interconversion, KMnO₄ (oxidation) or LiAlH₄ (reduction) may be employed, with yields sensitive to temperature and solvent polarity .
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (ethanol/water) is critical for isolating pure products.

Q. Table 1: Synthetic Route Optimization

StepReagents/ConditionsYield RangeKey Challenges
EsterificationDCC, DMAP, DCM, 0°C → RT60–75%Competing side reactions (e.g., dimerization)
OxidationKMnO₄, H₂O/acetone, 50°C45–65%Over-oxidation to quinones
PurificationSilica gel chromatography>90% purityCo-elution of structurally similar byproducts

Contradictions in reported yields (e.g., 45% vs. 65%) may arise from trace moisture in solvents or incomplete reactant activation .

Q. Which structural characterization techniques are most effective for confirming the molecular geometry of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
  • X-ray Crystallography : Resolves 3D atomic positions. Use SHELXL for refinement (high-resolution data) or SIR97 for direct methods in low-resolution cases .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies functional groups (e.g., morpholino protons at δ 3.5–4.0 ppm, carboxylic acid at δ 12–13 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 264.3) and detects impurities .

Q. Table 2: Structural Analysis Workflow

TechniquePurposeKey Parameters
X-rayCrystal structureResolution < 1.0 Å, R₁ < 0.05
¹H NMRFunctional groups500 MHz, DMSO-d₆
LC-MSPurity/MWESI+, 0.1% formic acid

Discrepancies in bond lengths (e.g., C=O vs. C–O) may indicate tautomerism or crystal packing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound, particularly with twinned or low-resolution datasets?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains. For pseudo-merohedral twinning, refine twin laws (e.g., 180° rotation about the c-axis) .
  • Low-Resolution Data : Apply SIR97’s charge-flipping algorithm for phase retrieval. Validate with Fourier maps (e.g., check for missing electron density at morpholino oxygen) .
  • Validation Tools : Check Rint (>0.12 suggests twinning) and ADP consistency (overly large thermal parameters may indicate disorder) .

Case Study : A 2020 study resolved a 2.5 Å dataset by combining SHELXL (anisotropic refinement) and ORTEP-3 visualization, reducing R₁ from 0.15 to 0.07 .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives to minimize byproducts?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., TBS protection of hydroxyl groups) to direct coupling to the para position .
  • Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (suppresses homocoupling byproducts) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the benzoic acid carboxylate .

Q. Table 3: Byproduct Mitigation

ByproductSourceMitigation Strategy
Dimerized esterEsterification stepLower temperature (0°C), excess DCC
Over-oxidized quinoneOxidation stepControlled KMnO₄ addition, pH 7 buffer

Contradictory reports on solvent effects (e.g., DMF vs. THF) suggest substrate-specific optimization is critical .

Q. How do computational methods complement experimental data in predicting the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian09/M06-2X/6-31G(d) models predict reaction pathways (e.g., activation energy for ester hydrolysis: 25–30 kcal/mol) .
  • Molecular Docking : AutoDock Vina assesses binding affinity to target enzymes (e.g., COX-2 inhibition: ΔG = −8.2 kcal/mol) .
  • MD Simulations : GROMACS evaluates stability in aqueous solutions (RMSD < 2.0 Å over 50 ns indicates low conformational flexibility) .

Validation : Compare computed IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with experimental FT-IR to confirm accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.